2-Dodecyl-p-cresol

Description

BenchChem offers high-quality 2-Dodecyl-p-cresol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dodecyl-p-cresol including the price, delivery time, and more detailed information at info@benchchem.com.

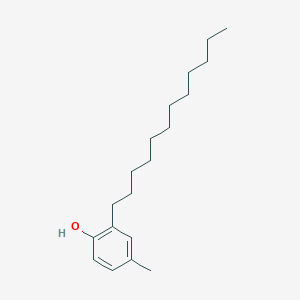

Structure

3D Structure

Properties

IUPAC Name |

2-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDBOZHPSDAPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347621 | |

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-91-8 | |

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Dodecyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Dodecyl-p-cresol, a molecule of significant interest in various industrial and research applications. As an alkylated phenol, its unique combination of a hydrophilic hydroxyl group and a long hydrophobic alkyl chain imparts properties that are leveraged in fields ranging from polymer science to lubricant technology. This document is structured to provide not only a compilation of its known characteristics but also to offer insights into the experimental methodologies for their determination, thereby serving as a valuable resource for scientists and researchers.

Molecular Identity and Structural Elucidation

2-Dodecyl-p-cresol, also known by its synonym 2-Lauryl-p-cresol, is a derivative of p-cresol (4-methylphenol) where a dodecyl group is attached to the aromatic ring at the position ortho to the hydroxyl group.

Molecular Structure:

The structural formula of 2-Dodecyl-p-cresol is C₁₉H₃₂O. The arrangement of the functional groups on the benzene ring is key to its chemical behavior. The hydroxyl group is a hydrogen bond donor and is responsible for its antioxidant properties, while the long dodecyl chain confers significant lipophilicity.

Caption: Molecular structure of 2-Dodecyl-p-cresol.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-Dodecyl-p-cresol is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models. Such predictions are valuable for initial assessments but should be verified experimentally for critical applications.

| Property | Value | Source |

| CAS Number | 25912-91-8 | [1][2][3][4] |

| Molecular Formula | C₁₉H₃₂O | [1][3] |

| Molecular Weight | 276.46 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 46.0 - 49.0 °C | [5] |

| Boiling Point | 383.3 ± 11.0 °C (Predicted) | [6] |

| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 10.59 ± 0.43 (Predicted) | [6] |

| Solubility | Low solubility in water; Soluble in organic solvents | [7] |

Experimental Determination of Physicochemical Properties

The characterization of 2-Dodecyl-p-cresol relies on a suite of analytical techniques. The choice of method is dictated by the property being investigated and the required level of precision.

Thermal Analysis: Melting and Boiling Points

The melting point of a solid crystalline substance like 2-Dodecyl-p-cresol is a critical indicator of its purity.

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of finely powdered 2-Dodecyl-p-cresol is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

The boiling point, being relatively high, is often determined under reduced pressure to prevent thermal degradation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Dodecyl-p-cresol.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methylene protons of the dodecyl chain, and the terminal methyl group of the dodecyl chain. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The spectrum will display unique signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the dodecyl chain.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Dodecyl-p-cresol include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic components around 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration around 1200-1260 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 2-Dodecyl-p-cresol, the molecular ion peak (M⁺) would be expected at m/z 276.46. The fragmentation pattern would likely involve cleavage of the dodecyl chain.

3.2.4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic chromophore in 2-Dodecyl-p-cresol is expected to exhibit absorption maxima in the UV region, typically around 270-280 nm.

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic characterization of 2-Dodecyl-p-cresol.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of 2-Dodecyl-p-cresol and for quantifying it in various matrices.

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis of 2-Dodecyl-p-cresol due to its lipophilic nature.

Exemplary HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at the absorption maximum of 2-Dodecyl-p-cresol (e.g., 275 nm).

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile or methanol.

-

Quantification: An external or internal standard method can be used for accurate quantification.

3.3.2. Gas Chromatography (GC)

GC is another powerful technique for analyzing 2-Dodecyl-p-cresol, particularly for assessing volatile impurities.

Exemplary GC Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Optimized based on the boiling point of the analyte (e.g., 250-300 °C).

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of components.

-

Detection: Flame ionization detector (FID) or mass spectrometer (MS).

Applications and Field Insights

The physicochemical properties of 2-Dodecyl-p-cresol directly inform its applications.

-

Antioxidant: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus inhibiting oxidative degradation processes. This makes it a valuable antioxidant in lubricants, industrial oils, and polymers.[7] The long dodecyl chain enhances its solubility in these non-polar matrices.

-

Stabilizer: In polymers and rubber, it can act as a thermal stabilizer, preventing degradation at high temperatures.

-

Biocidal Agent: Its phenolic structure also imparts antimicrobial properties, leading to its use in controlling microbial growth in fuel systems and metalworking fluids.[5]

Safety and Handling

While specific toxicological data for 2-Dodecyl-p-cresol is limited, it is a substituted phenol and should be handled with appropriate care. General safety precautions for handling phenolic compounds should be followed. This includes using personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Dodecyl-p-cresol is a versatile molecule with a well-defined set of physicochemical properties that make it suitable for a range of industrial applications, primarily as an antioxidant and stabilizer. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. For researchers and scientists, a thorough understanding of these properties is the foundation for developing new applications and ensuring the safe and effective use of this compound.

References

-

2-Dodecyl-p-cresol. (n.d.). Retrieved from a chemical supplier website.[8]

-

benzotriazolyl dodecyl p-cresol, 125304-04-3 - The Good Scents Company. (n.d.). Retrieved from [Link][9]

-

BENZOTRIAZOLYL DODECYL p-CRESOL - ChemBK. (2024, April 9). Retrieved from [Link][10]

-

2-Dodecyl-p-cresol - MySkinRecipes. (n.d.). Retrieved from [Link][5]

-

Benzotriazolyl Dodecyl p-Cresol - Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Retrieved from [Link][11]

-

2-Dodecyl-p-cresol | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved from [Link][2]

-

BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) - precisionFDA. (n.d.). Retrieved from [Link][12]

-

Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - ResearchGate. (2025, August 6). Retrieved from [Link][13]

-

Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction | Semantic Scholar. (n.d.). Retrieved from [Link][14]

-

2-Dodecyl-p-cresol, 10g - CP Lab Safety. (n.d.). Retrieved from [Link][4]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Dodecyl-p-cresol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Dodecyl-p-cresol [myskinrecipes.com]

- 6. 4-N-DODECYL-O-CRESOL CAS#: 25912-91-8 [amp.chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. labsolu.ca [labsolu.ca]

- 9. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]

- 10. chembk.com [chembk.com]

- 11. qzebright.com [qzebright.com]

- 12. GSRS [precision.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 2-Dodecyl-4-methylphenol (CAS Number: 25912-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-dodecyl-4-methylphenol, a sterically hindered phenol identified by CAS number 25912-91-8. This document consolidates available data on its synthesis, reactivity, and established applications, with a particular focus on its role as a synthetic intermediate and its potential relevance in fields requiring antioxidant functionalities. Due to the observed inconsistencies in commercially available data for this specific CAS number, this guide emphasizes verified information and contextualizes the compound's properties within the broader class of hindered phenols. Methodologies for its synthesis via Friedel-Crafts alkylation and characterization are detailed, providing a foundational resource for researchers engaging with this compound.

Introduction: Understanding the Molecular Identity

2-Dodecyl-4-methylphenol, also known by synonyms such as 2-lauryl-p-cresol, is a member of the alkylphenol family.[1][2] These compounds are characterized by a phenol ring substituted with one or more alkyl groups. Specifically, 2-dodecyl-4-methylphenol features a hydroxyl group at position 1, a dodecyl group at position 2, and a methyl group at position 4 of the benzene ring. This substitution pattern, particularly the bulky dodecyl group ortho to the hydroxyl, classifies it as a sterically hindered phenol. This structural feature is paramount as it dictates the compound's chemical reactivity, particularly its antioxidant properties. The steric hindrance around the hydroxyl group enhances the stability of the resulting phenoxyl radical, making it an effective radical scavenger.[3]

While the primary CAS number for this compound is 25912-91-8, it is crucial for researchers to note the prevalence of data from other, more complex hindered phenols being incorrectly attributed to this CAS number in various databases. This guide will focus solely on the properties and synthesis of the 2-dodecyl-4-methylphenol structure.

Physicochemical Properties

The physicochemical properties of 2-dodecyl-4-methylphenol are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 25912-91-8 | [1] |

| Molecular Formula | C₁₉H₃₂O | [1] |

| Molecular Weight | 276.46 g/mol | [1] |

| Appearance | White to very pale yellow crystal or powder | [1] |

| Melting Point | 47 °C | [4] |

| Boiling Point | 383.3 ± 11.0 °C (Predicted) | [4] |

| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Mechanism

The synthesis of 2-dodecyl-4-methylphenol is typically achieved through the Friedel-Crafts alkylation of p-cresol with a dodecylating agent, such as 1-dodecene or dodecyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a solid acid catalyst.

Reaction Pathway

The synthesis involves the protonation of the alkene (1-dodecene) by the acid catalyst to form a secondary carbocation. This electrophile then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position to the hydroxyl group due to its activating and ortho, para-directing effects. The steric bulk of the incoming dodecyl group favors substitution at the less hindered ortho position.

Caption: Synthesis of 2-Dodecyl-4-methylphenol via Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of Alkylphenols

The following is a general procedure for the alkylation of phenols, which can be adapted for the synthesis of 2-dodecyl-4-methylphenol.[5]

-

Catalyst Preparation: Add 30 g of dried activated clay to a 2-liter four-necked flask.

-

Reactant Addition: To the flask, add 325 g of p-cresol.

-

Alkylation: With agitation, slowly dropwise add 575 g of 1-dodecene to the mixture at 135°C over 4 hours.

-

Work-up: After the reaction is complete, filter the mixture to remove the activated clay.

-

Purification: The crude product can be purified by vacuum distillation to yield the desired dodecylphenol.[5]

Reactivity and Antioxidant Mechanism

As a sterically hindered phenol, the primary reactivity of 2-dodecyl-4-methylphenol is centered around the hydrogen-donating ability of its hydroxyl group. This property is the basis for its function as a chain-breaking antioxidant.

Antioxidant Action

The mechanism involves the donation of the phenolic hydrogen atom to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho-dodecyl group, which prevents it from initiating new oxidation chains.[3]

Caption: Antioxidant Mechanism of a Hindered Phenol.

Applications in Research and Development

While specific applications in drug development for 2-dodecyl-4-methylphenol are not extensively documented, its role as a hindered phenol provides a strong basis for its use in several research areas:

-

Antioxidant Research: It serves as a model compound for studying the structure-activity relationships of hindered phenolic antioxidants.[6] Its lipophilic nature makes it suitable for applications in non-aqueous systems, such as protecting oils, plastics, and elastomers from oxidative degradation.[3]

-

Intermediate in Chemical Synthesis: 2-Dodecyl-4-methylphenol can be a precursor for the synthesis of more complex molecules, including UV absorbers and other stabilizing agents for polymers.

-

Potential in Biological Systems: Hindered phenols have been investigated for their cytoprotective effects against oxidative stress-induced cell death.[7] The long alkyl chain of 2-dodecyl-4-methylphenol suggests it would readily associate with lipid membranes, potentially protecting them from lipid peroxidation. Further research is warranted to explore its efficacy and safety in biological models.

Safety and Handling

According to available safety data sheets, 2-dodecyl-4-methylphenol should be handled with care in a laboratory setting.

-

Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment, including gloves and safety glasses.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. It should be kept away from incompatible materials such as strong oxidizing agents.[1]

-

Fire Fighting: Use dry chemical, foam, water spray, or carbon dioxide for extinction. Hazardous combustion products include carbon oxides.[1]

Analytical Methods

The characterization and quantification of 2-dodecyl-4-methylphenol can be performed using standard analytical techniques for phenolic compounds.

-

Gas Chromatography (GC): Given its volatility, GC coupled with a flame ionization detector (FID) or mass spectrometer (MS) is a suitable method for its analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be employed for its quantification, particularly for samples in a liquid matrix.[8][9]

-

Spectroscopy:

-

FT-IR: The infrared spectrum would show a characteristic broad peak for the O-H stretch of the hydroxyl group and peaks corresponding to C-H stretches of the alkyl groups and C=C stretches of the aromatic ring.

-

NMR: ¹H and ¹³C NMR spectroscopy would confirm the structure by showing characteristic signals for the aromatic protons, the methyl group, the long dodecyl chain, and the phenolic hydroxyl proton.

-

Conclusion

2-Dodecyl-4-methylphenol (CAS 25912-91-8) is a sterically hindered phenol with potential applications as an antioxidant and a synthetic intermediate. While there is a notable challenge in obtaining consistently accurate data from commercial suppliers, this guide has synthesized the available reliable information to provide a solid foundation for researchers. Its synthesis via Friedel-Crafts alkylation is a well-established method for this class of compounds. The key to its functionality lies in the sterically hindered hydroxyl group, which imparts its antioxidant properties. Future research could further elucidate its specific applications, particularly in the realm of material science and potentially as a cytoprotective agent in biological systems. It is imperative for researchers to verify the identity and purity of this compound from any commercial source due to the prevalent data discrepancies.

References

- Alfa Chemistry. (n.d.). 4-N-Dodecyl-O-cresol. Retrieved from a reliable chemical supplier source.

- ChemicalBook. (n.d.). 4-N-DODECYL-O-CRESOL. Retrieved from a reliable chemical supplier source.

- TCI America. (2018). Safety Data Sheet: 2-Dodecyl-p-cresol. Retrieved from a reliable chemical supplier source.

- BenchChem. (2025). Synthesis of 2-Iodo-4-methylphenol.

-

MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]

- PubMed. (n.d.). [New promising antioxidants based on 2,6-dimethylphenol].

-

PrepChem. (n.d.). Synthesis of 2-Dodecylphenol. Retrieved from [Link]

- NIH. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles.

- NIH. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy.

- ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds.

- BenchChem. (n.d.). Synthesis routes of 2-Dodecylphenol.

- EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from an environmental protection agency source.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples.

-

PMC - NIH. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]

- ResearchGate. (n.d.). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS.

- cresol suppliers USA. (n.d.).

-

MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

- ScienceDirect. (n.d.). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol.

-

PMC - NIH. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Retrieved from [Link]

- ScienceDirect. (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.

-

NIH. (n.d.). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Retrieved from [Link]

-

MDPI. (n.d.). Use of Encapsulated Polyphenolic Compounds in Health Promotion and Disease Prevention: Challenges and Opportunities. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-dodecylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-methylphenol. Retrieved from [Link]

- EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. cresol suppliers USA [americanchemicalsuppliers.com]

- 3. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-N-DODECYL-O-CRESOL | 25912-91-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Versatility and Importance of Alkylated Cresols

An In-depth Technical Guide to the Synthesis and Characterization of Alkylated Cresols

For Researchers, Scientists, and Drug Development Professionals

Alkylated cresols are a class of phenolic compounds that serve as critical building blocks and intermediates in a vast array of industrial and pharmaceutical applications. Derived from the methylation of phenol, the three primary cresol isomers (ortho-, meta-, and para-cresol) are themselves starting points for further functionalization through alkylation. This subsequent addition of alkyl groups to the cresol backbone dramatically modifies their physicochemical properties, leading to a diverse family of molecules.

These compounds are indispensable in the synthesis of antioxidants, such as butylated hydroxytoluene (BHT), which is derived from p-cresol and is a vital food preservative.[1] They are also precursors to plastics, resins, dyes, pesticides, and herbicides.[2][3] In the pharmaceutical sector, the cresol scaffold is present in numerous drugs, including antiseptics like amylmetacresol and carvacrol, and various cardiovascular and neurological agents.[2][4] Given their widespread importance, a thorough understanding of their synthesis and rigorous characterization is paramount for professionals in chemical research and drug development. This guide provides a detailed exploration of the primary synthetic routes and analytical validation techniques for alkylated cresols.

Part 1: Core Synthetic Strategies for Cresol Alkylation

The introduction of an alkyl group onto the aromatic ring of cresol is an electrophilic aromatic substitution reaction. The choice of synthetic methodology is dictated by the desired isomer, the nature of the alkylating agent, and considerations regarding catalyst handling, cost, and environmental impact.

Friedel-Crafts Alkylation: The Classical Approach

The Friedel-Crafts alkylation, first reported in 1877, remains a cornerstone of C-C bond formation on aromatic rings.[5] The reaction typically involves an alkyl halide as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6]

Mechanism and Rationale: The Lewis acid catalyst is crucial as it interacts with the alkyl halide to generate a highly electrophilic carbocation (or a carbocation-like complex for primary halides).[6][7] This carbocation is then attacked by the electron-rich aromatic ring of the cresol. The hydroxyl and methyl groups of cresol are ortho-, para-directing activators, meaning the incoming alkyl group will preferentially add to the positions ortho or para to the hydroxyl group. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst.[6]

Caption: Friedel-Crafts Alkylation Mechanism.

Limitations and Considerations:

-

Polyalkylation: The product, an alkylated cresol, is often more reactive than the starting material because alkyl groups activate the ring. This can lead to the addition of multiple alkyl groups, reducing the yield of the desired mono-alkylated product.[7][8]

-

Carbocation Rearrangements: If the alkylating agent can form a more stable carbocation via a hydride or alkyl shift, this rearrangement will occur before substitution.[7][9] For example, using 1-chloropropane may result in an isopropyl group (from the more stable secondary carbocation) being added to the ring instead of a propyl group.

-

Catalyst Deactivation: The phenolic hydroxyl group can coordinate with the Lewis acid, potentially deactivating it. Therefore, stoichiometric amounts of the catalyst are often required.

Zeolite-Catalyzed Alkylation: A Modern, Shape-Selective Alternative

Zeolites are crystalline microporous aluminosilicates with a well-defined pore structure and strong Brønsted and/or Lewis acid sites.[10] These properties make them highly effective and shape-selective catalysts for the alkylation of cresols, offering significant advantages over traditional Lewis acids.

Mechanism and Causality: The alkylation reaction occurs within the pores of the zeolite. The acidic sites within the zeolite protonate the alkylating agent (e.g., an alcohol or alkene) to generate the electrophilic carbocation. The key advantage lies in "shape selectivity." The size and geometry of the zeolite channels can control which isomers are formed. For instance, zeolites like H-MCM-22 have narrow channels that favor the formation of the slimmest isomer, p-cresol, over the bulkier o-cresol through "product shape selectivity".[11][12] This is a significant benefit as separating cresol isomers can be challenging.

Advantages of Zeolite Catalysts:

-

High Selectivity: Zeolites can be chosen or modified to selectively produce a desired isomer, such as p-cresol or thymol (from propylation of m-cresol).[11][12][13]

-

Environmental Benefits: Zeolites are solid, reusable catalysts, which simplifies product purification and reduces corrosive and hazardous waste associated with Lewis acids.[13]

-

Milder Conditions: Reactions can often be carried out under milder temperature and pressure conditions.[11]

Commonly used zeolites for cresol alkylation include H-ZSM-5, H-Beta, H-MCM-22, and H-USY.[11][14] The choice of zeolite depends on the specific transformation, with factors like Si/Al ratio, pore size, and acid site density influencing both activity and selectivity.[14]

Part 2: Comprehensive Characterization of Alkylated Cresols

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric distribution of the synthesized products. A multi-technique approach is typically employed.

Chromatographic Separation Techniques

Chromatography is the primary method for separating complex mixtures of cresol isomers and alkylated derivatives.

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is the workhorse technique for analyzing volatile cresol derivatives.[15] While o-cresol is generally well-separated, m- and p-cresol often co-elute on standard GC columns.[16]

-

Self-Validating Strategy: To overcome co-elution, derivatization of the phenolic hydroxyl group into a trimethylsilyl (TMS) ether is a common and effective strategy. Silylation increases the volatility of the compounds and alters their interaction with the stationary phase, often enabling the complete separation of all three isomers.[16]

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a valuable alternative, particularly for analyzing raw reaction mixtures that may contain non-volatile components.[17] It can also be used when GC separation proves difficult, sometimes employing mobile phase additives like cyclodextrins to improve resolution.

Spectroscopic Identification Techniques

Spectroscopy provides unambiguous structural information about the synthesized molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: Provides information on the number and connectivity of protons. Key signals include the phenolic -OH proton (a broad singlet, typically δ 4.5-6.0 ppm), aromatic protons (δ 6.5-7.5 ppm), and aliphatic protons from the methyl and other alkyl groups (e.g., cresol -CH₃ at δ 2.2-2.4 ppm).[18][19] The splitting patterns (multiplicity) of the aromatic protons are highly diagnostic of the substitution pattern.

-

¹³C NMR: Shows all unique carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the substituents, allowing for clear differentiation between isomers.[18]

-

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cresol Isomers in CDCl₃

| Isomer | Key ¹H NMR Signals[18] | Key ¹³C NMR Signals[18] |

|---|---|---|

| o-Cresol | ~2.28 (s, 3H, CH₃), ~4.89 (s, 1H, OH), 6.79-7.16 (m, 4H, Ar-H) | ~15.7 (CH₃), ~114.9 (C-Ar), ~120.8 (C-Ar), ~127.2 (C-Ar), ~131.1 (C-Ar), ~153.8 (C-OH) |

| m-Cresol | ~2.38 (s, 3H, CH₃), ~6.50 (s, 1H, OH), 6.77-7.21 (m, 4H, Ar-H) | ~21.4 (CH₃), ~112.6 (C-Ar), ~116.3 (C-Ar), ~121.9 (C-Ar), ~129.6 (C-Ar), ~140.0 (C-Ar-CH₃), ~155.3 (C-OH) |

| p-Cresol | ~2.31 (s, 3H, CH₃), ~5.70 (s, 1H, OH), ~6.78 (d, 2H, Ar-H), ~7.07 (d, 2H, Ar-H) | ~20.5 (CH₃), ~115.2 (C-Ar), ~130.1 (C-Ar), ~130.2 (C-Ar-CH₃), ~153.1 (C-OH) |

(Note: Actual shifts can vary based on solvent and concentration.)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. For alkylated cresols, characteristic absorption bands include:

-

A broad O-H stretch from the phenolic hydroxyl group (~3200-3600 cm⁻¹).[20]

-

Aromatic C-H stretches (just above 3000 cm⁻¹).

-

Aliphatic C-H stretches from the alkyl groups (just below 3000 cm⁻¹).

-

Aromatic C=C ring stretching vibrations (~1500-1600 cm⁻¹).

-

A strong C-O stretch (~1200-1260 cm⁻¹).

-

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), MS provides the molecular weight of the compound from the molecular ion peak (M⁺). The fragmentation pattern offers further structural clues. For cresols, a prominent fragment often corresponds to the loss of a methyl group or other parts of the alkyl substituent, and the base peak is frequently the molecular ion itself.[21][22]

Part 3: Experimental Protocols and Workflow

Protocol: Synthesis of 2-tert-butyl-4-methylphenol (from p-cresol)

This protocol describes a representative Friedel-Crafts alkylation using tert-butyl alcohol as the alkylating agent and a strong acid catalyst.

Materials:

-

p-Cresol

-

tert-Butyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) or an acidic ionic liquid[23]

-

Toluene or other suitable solvent

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-cresol (1.0 eq) in toluene.

-

Catalyst Addition: Slowly add the catalyst (e.g., concentrated H₂SO₄, ~0.2 eq) to the stirring solution at room temperature.

-

Alkylation: Add tert-butyl alcohol (1.1 eq) dropwise to the mixture. The reaction is often exothermic.

-

Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The rationale for monitoring is to ensure the starting material is consumed without significant formation of side products.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction & Drying: Wash with brine, then separate the organic layer. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by vacuum distillation or column chromatography to yield the pure 2-tert-butyl-4-methylphenol.

General Experimental Workflow

The synthesis and characterization of alkylated cresols follow a systematic, self-validating workflow.

Caption: General workflow for synthesis and characterization.

References

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. In NCBI Bookshelf. Retrieved from [Link]

-

Barthomeuf, D. (n.d.). Alkylation of Phenol and m-Cresol Over Zeolites. ResearchGate. Retrieved from [Link]

-

Płotka-Wasylka, J., & Namieśnik, J. (2018). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. ResearchGate. Retrieved from [Link]

-

Barthomeuf, D. (n.d.). Alkylation of Phenol and m-Cresol Over Zeolites | Request PDF. ResearchGate. Retrieved from [Link]

-

(2020, January 19). Cresol determination made possible by silylation. Wiley Analytical Science. Retrieved from [Link]

-

(n.d.). Separation and Determination of Cresol Isomers (Ortho, Meta, Para). Scribd. Retrieved from [Link]

-

(n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). INCHEM. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Production, Import/Export, Use, and Disposal - Toxicological Profile for Cresols. In NCBI Bookshelf. Retrieved from [Link]

-

Sad, M. E., et al. (n.d.). Synthesis of cresols by alkylation of phenol with methanol on solid acids. ResearchGate. Retrieved from [Link]

-

(n.d.). Cresol. Wikipedia. Retrieved from [Link]

-

(n.d.). FTIR analysis. Spectrum of p-cresol transformation. ResearchGate. Retrieved from [Link]

-

(2020, August 24). Friedel–Crafts reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

-

(n.d.). Cresol. Britannica. Retrieved from [Link]

-

Sad, M. E., et al. (n.d.). Selective synthesis of p-cresol by methylation of phenol | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]

-

Climent, M. J., et al. (n.d.). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate. Retrieved from [Link]

-

(n.d.). O-Cresol: Properties, Reactions, Production And Uses. Chemcess. Retrieved from [Link]

-

Xie, D. H. (2022, August 19). Selective Catalytic Synthesis Of P-cresol By Alkylation Of Phenol With Methanol Over Modified Zeolites. Globe Thesis. Retrieved from [Link]

-

Zhang, J., et al. (2016). The Alkylation of Phenol with Methanol: The Influence of Acid-Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. PubMed. Retrieved from [Link]

-

Liu, C., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Retrieved from [Link]

-

(2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. Retrieved from [Link]

- (2015). Method for producing cresol from phenol and methanol via gas phase alkylation. Google Patents.

-

(n.d.). Phenol. Wikipedia. Retrieved from [Link]

-

(n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the... ResearchGate. Retrieved from [Link]

-

(n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. ResearchGate. Retrieved from [Link]

-

(n.d.). o-Cresol - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

(2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

-

(2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). ¹H NMR of p‐cresol with different reagents... ResearchGate. Retrieved from [Link]

-

(n.d.). o-Cresol. BMRB entry bmse000433. Retrieved from [Link]

-

(n.d.). (a) ¹H NMR spectrum of p-cresyl phenyl acetate... ResearchGate. Retrieved from [Link]

-

(n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). ResearchGate. Retrieved from [Link]

-

(n.d.). Electronic Supplementary Material. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Physical and chemical properties of oxyalkylated cresols. ResearchGate. Retrieved from [Link]

-

(n.d.). o-cresol. MassBank. Retrieved from [Link]

Sources

- 1. britannica.com [britannica.com]

- 2. Cresol - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. CCCC 2003, Volume 68, Issue 10, Abstracts pp. 1949-1968 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 12. researchgate.net [researchgate.net]

- 13. globethesis.com [globethesis.com]

- 14. researchgate.net [researchgate.net]

- 15. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. scribd.com [scribd.com]

- 18. rsc.org [rsc.org]

- 19. p-Cresol(106-44-5) 1H NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. massbank.eu [massbank.eu]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2-Dodecyl-p-cresol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Dodecyl-p-cresol, a long-chain alkylphenol, is a critical antioxidant and stabilizer in various industries, including pharmaceuticals, lubricants, and polymers.[1] Its efficacy in non-aqueous formulations is intrinsically linked to its solubility profile. This technical guide provides a comprehensive overview of the principles governing the solubility of 2-dodecyl-p-cresol in organic solvents. We delve into the molecular characteristics that dictate its solvent preferences, explore the theoretical underpinnings of solubility, and present a robust, validated experimental protocol for its quantitative determination. This document is designed to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to effectively solubilize and deploy this compound in their work.

Unveiling 2-Dodecyl-p-cresol: A Molecule of Dichotomy

2-Dodecyl-p-cresol (CAS No: 29665-59-6), also known as 4-Dodecyl-2-methylphenol, is an alkylated phenolic compound with a distinct molecular architecture that defines its chemical behavior.

-

Chemical Identity:

-

Physicochemical Properties:

-

Appearance: Typically a white or colorless to light yellow powder, which may also present as a lump or clear liquid.

-

Melting Point: Approximately 46.0-49.0°C.[1]

-

This molecule's utility as an antioxidant stems from the hydroxyl (-OH) group on the phenol ring, which readily scavenges free radicals. However, the extensive dodecyl chain imparts significant hydrophobicity (lipophilicity), rendering it poorly soluble in water but highly soluble in various organic media.[1] This makes it an ideal candidate for protecting oils, lipids, and other non-polar active pharmaceutical ingredients (APIs) from oxidative degradation.

The Science of Solvation: Theoretical Framework

The solubility of a compound is governed by the intermolecular forces between the solute (2-dodecyl-p-cresol) and the solvent. The age-old chemical maxim, "like dissolves like," serves as the guiding principle.[3][4]

-

The Dominance of the Alkyl Tail: While the phenolic group can participate in hydrogen bonding, its influence is significantly outweighed by the large, non-polar dodecyl chain. This chain interacts favorably with non-polar solvents through van der Waals forces. Consequently, 2-dodecyl-p-cresol is most effectively solvated by solvents that are themselves non-polar or of low polarity.

-

Key Factors Influencing Solubility:

-

Solvent Polarity: The primary factor. We can predict a solubility hierarchy: Non-polar solvents (e.g., hexane, toluene) > Polar aprotic solvents (e.g., acetone, ethyl acetate) > Polar protic solvents (e.g., ethanol, methanol). The strong intermolecular hydrogen bonding in polar protic solvents makes it energetically unfavorable for them to create a cavity to accommodate the large, non-polar dodecyl tail.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4][5] This is because the added thermal energy helps overcome the crystal lattice energy of the solid solute and disrupts solvent-solvent interactions, facilitating solvation.[4]

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, as it requires the organization of more solvent molecules to create a suitable cavity.[4] The long dodecyl chain is a defining feature that necessitates a compatible solvent structure.

-

Predicted Solubility Profile of 2-Dodecyl-p-cresol

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Heptane / Hexane | Non-polar Aliphatic | Very High | The non-polar nature of the solvent aligns perfectly with the long dodecyl tail of the solute, maximizing van der Waals interactions. |

| Toluene | Non-polar Aromatic | Very High | Similar to aliphatic solvents, with the aromatic ring offering additional favorable pi-stacking interactions with the phenol ring. |

| Diethyl Ether | Slightly Polar | High | The ether's hydrocarbon chains interact well with the dodecyl tail, while the polar oxygen offers minimal disruption. |

| Acetone | Polar Aprotic | Moderate | The polarity of the ketone group reduces compatibility with the non-polar tail, but it is still an effective solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | Moderate | Offers a balance of polar (ester) and non-polar (ethyl and acetyl) regions, making it a versatile but likely not optimal solvent. |

| Ethanol | Polar Protic | Low to Moderate | The solvent's strong hydrogen-bonding network is disrupted by the non-polar tail, leading to lower solubility compared to aprotic solvents. |

| Methanol | Polar Protic | Low | More polar than ethanol with a stronger hydrogen-bonding network, making it a poorer solvent for this lipophilic compound. |

| Water | Polar Protic | Insoluble | The extreme polarity and hydrogen bonding of water make it energetically impossible to solvate the hydrophobic dodecyl chain. |

A Validated Protocol for Determining Thermodynamic Solubility

To generate reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] It measures the true equilibrium solubility, which is essential for developing stable, long-term formulations. This protocol is designed to be self-validating, ensuring the trustworthiness of the results.

Methodology: Isothermal Shake-Flask Equilibrium Solubility Determination followed by HPLC-UV Analysis.

Rationale for Method Selection:

-

Thermodynamic vs. Kinetic: We select the shake-flask method to determine thermodynamic solubility, representing the stable equilibrium state of a saturated solution. This is far more relevant for formulation stability than high-throughput kinetic methods, which measure the point of precipitation from a supersaturated state.[6][7]

-

Choice of Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is chosen for its specificity, accuracy, and ability to separate the analyte from any potential impurities.[8][9] The phenolic ring in 2-dodecyl-p-cresol provides a suitable chromophore for UV detection.

Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

Prepare a series of vials with known volumes of the selected organic solvents.

-

Accurately weigh 2-dodecyl-p-cresol.

-

Prepare a stock solution of 2-dodecyl-p-cresol in a highly compatible solvent (e.g., acetonitrile or methanol) for HPLC calibration.

-

-

Saturation and Equilibration:

-

Add an excess amount of solid 2-dodecyl-p-cresol to each vial containing the test solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 72 hours). See validation step below.

-

-

Phase Separation (Critical Step):

-

Remove the vials from the shaker. Allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step removes all undissolved microparticulates. Discard the first few drops to saturate the filter membrane.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample via a validated HPLC-UV method.

-

-

Quantification and Calculation:

-

Prepare a calibration curve by injecting known concentrations of the 2-dodecyl-p-cresol stock solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or g/100mL.

-

Self-Validating System Checks

-

Confirmation of Equilibrium: To ensure true equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The concentrations should plateau, indicating that the solution is saturated and stable.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vials. Analyze its melting point or use a technique like Differential Scanning Calorimetry (DSC) to confirm that the solid has not transformed into a different polymorph or a solvate, which would alter the solubility measurement.

-

HPLC Method Validation: The HPLC method itself should be validated for linearity, accuracy, and precision according to standard laboratory practices.

Visualizing Key Workflows and Relationships

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding for the researcher.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Molecular Feature and Solvent Polarity Relationship.

Conclusion and Formulation Insights

The solubility of 2-dodecyl-p-cresol is overwhelmingly dictated by its long, non-polar alkyl chain. This makes it highly compatible with lipophilic and non-polar organic solvents. For formulation scientists, this means:

-

Optimal Solvents: For creating high-concentration stock solutions or formulations, non-polar solvents like toluene, heptane, or cyclohexane are the primary candidates.

-

Co-Solvent Systems: In more complex systems requiring some degree of polarity, a co-solvent approach may be necessary. One might start with the API dissolved in a minimal amount of a highly compatible non-polar solvent before introducing a more polar co-solvent.

-

Temperature as a Tool: For systems where solubility is marginal, increasing the temperature during formulation can significantly enhance the dissolution rate and final concentration, though stability upon cooling must be carefully assessed to avoid precipitation.

By understanding these fundamental principles and employing robust experimental methods, researchers can confidently and effectively incorporate 2-dodecyl-p-cresol into a wide array of formulations, harnessing its potent antioxidant capabilities to ensure product stability and longevity.

References

-

MySkinRecipes. 2-Dodecyl-p-cresol. [Link]

-

ChemBK. BENZOTRIAZOLYL DODECYL p-CRESOL. [Link]

-

precisionFDA. BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). [Link]

-

Request PDF. Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. [Link]

-

Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Quzhou Ebright Chemicals Co.,Ltd. Benzotriazolyl Dodecyl p-Cresol. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Natural Micron Pharm Tech. Benzotriazolyl Dodecyl P-Cresol. [Link]

-

ResearchGate. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

-

PubMed. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

-

Wikipedia. Alkylphenol. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

Sources

- 1. 2-Dodecyl-p-cresol [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of 2-Dodecyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Thermal Stability

In the landscape of pharmaceutical development and advanced material science, the selection of appropriate stabilizing agents is paramount. 2-Dodecyl-p-cresol, a phenolic antioxidant, finds application in preventing oxidative degradation in various organic materials. Its efficacy, however, is intrinsically linked to its thermal stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the thermal stability of 2-Dodecyl-p-cresol, delving into its decomposition profile and the mechanistic pathways of its degradation. As a Senior Application Scientist, the insights presented herein are grounded in established analytical principles and field-proven methodologies, ensuring a self-validating and authoritative resource.

Introduction to 2-Dodecyl-p-cresol: A Molecular Overview

2-Dodecyl-p-cresol, also known as 4-dodecyl-2-methylphenol, is an organic compound characterized by a phenol ring substituted with a methyl group and a long dodecyl alkyl chain.[1] This structure imparts both hydrophilic (phenolic hydroxyl group) and lipophilic (dodecyl chain) properties, making it an effective antioxidant in a variety of non-polar and polar systems. Its primary function is to inhibit autoxidation by scavenging free radicals, thereby preventing the degradation of materials such as polymers, lubricants, and active pharmaceutical ingredients (APIs). The phenolic hydroxyl group is the active site, readily donating a hydrogen atom to terminate radical chain reactions.

Chemical Structure:

Caption: Molecular structure of 2-Dodecyl-p-cresol.

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability of 2-Dodecyl-p-cresol is evaluated using a suite of thermoanalytical techniques that provide quantitative data on its decomposition and phase behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For 2-Dodecyl-p-cresol, TGA reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

Experimental Protocol: TGA of 2-Dodecyl-p-cresol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Dodecyl-p-cresol into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min) to simulate inert or oxidative conditions, respectively.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which represents the point of fastest weight loss.

-

Expected TGA Profile:

Based on data for similar phenolic antioxidants like butylated hydroxytoluene (BHT), 2-Dodecyl-p-cresol is expected to exhibit a single-step decomposition. The decomposition for BHT occurs in the range of 100-200°C.[2] The long dodecyl chain in 2-Dodecyl-p-cresol may influence this decomposition range.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on oxidative stability.

Experimental Protocol: DSC of 2-Dodecyl-p-cresol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Dodecyl-p-cresol into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program (for melting point determination):

-

Equilibrate at a temperature below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

-

Temperature Program (for Oxidative Induction Time - OIT):

-

Heat the sample to a specific isothermal temperature under a nitrogen atmosphere.

-

Once the temperature is stable, switch the purge gas to oxygen or air.

-

Hold at the isothermal temperature and record the time until the onset of the exothermic oxidation peak.

-

-

Data Analysis:

-

Identify endothermic peaks (melting) and exothermic peaks (crystallization, oxidation).

-

Determine the melting point (Tm) as the peak temperature of the endotherm.

-

Determine the Oxidative Induction Time (OIT) as the time from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak.

-

Expected DSC Profile:

2-Dodecyl-p-cresol is a solid at room temperature and is expected to show a distinct endothermic peak corresponding to its melting point. For the structurally similar butylated hydroxytoluene (BHT), the DSC curve shows an endothermic peak at its melting point.[4]

Mechanistic Insights into Thermal Degradation

The thermal degradation of 2-Dodecyl-p-cresol can proceed through different pathways depending on the atmosphere (inert or oxidative).

Pyrolytic Degradation (Inert Atmosphere)

Under inert conditions (e.g., nitrogen), the thermal degradation of 2-Dodecyl-p-cresol is primarily driven by pyrolysis. The high temperatures provide sufficient energy to break the chemical bonds in the molecule.

Proposed Pyrolytic Degradation Pathway:

The degradation is likely initiated by the cleavage of the weakest bonds in the molecule. The C-C bond between the aromatic ring and the dodecyl chain, and the C-C bonds within the alkyl chain are susceptible to homolytic cleavage.

Caption: Proposed pyrolytic degradation pathway of 2-Dodecyl-p-cresol.

The primary degradation products are expected to be p-cresol and a dodecyl radical. The highly reactive dodecyl radical can undergo further fragmentation (β-scission) to form smaller, more volatile hydrocarbons. p-Cresol itself can further decompose at higher temperatures to yield phenol, toluene, benzene, and gaseous products like carbon monoxide and methane.[5]

Oxidative Degradation (Presence of Oxygen)

In the presence of oxygen, the degradation of 2-Dodecyl-p-cresol is a more complex process involving oxidation reactions. The antioxidant itself is consumed as it scavenges free radicals.

Proposed Oxidative Degradation Pathway:

The process is initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species, forming a resonance-stabilized phenoxy radical.

Caption: Proposed oxidative degradation pathway of 2-Dodecyl-p-cresol.

This phenoxy radical can then participate in a series of reactions, including coupling and further oxidation, leading to the formation of quinone-type structures and other oxygenated derivatives. The dodecyl chain is also susceptible to oxidation, which can lead to the formation of hydroperoxides, alcohols, ketones, and eventually carboxylic acids upon chain cleavage.

Identification of Degradation Products: The Role of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify the thermal degradation products of 2-Dodecyl-p-cresol, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.[2][6] This powerful hyphenated technique involves the controlled thermal decomposition of the sample in the pyrolyzer, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.

Experimental Workflow: Py-GC-MS of 2-Dodecyl-p-cresol

Caption: Experimental workflow for Py-GC-MS analysis.

By analyzing the mass spectra of the separated components and comparing them to spectral libraries, a detailed profile of the degradation products can be obtained, providing crucial evidence to support the proposed degradation mechanisms.

Quantitative Data Summary

| Parameter | Technique | Expected Value/Range | Significance |

| Melting Point (Tm) | DSC | ~50-70 °C | Indicates the transition from solid to liquid state. |

| Onset of Decomposition (Tonset) | TGA | ~120-220 °C | Marks the temperature at which significant degradation begins. |

| Peak Decomposition Temp. (Tpeak) | TGA (DTG) | ~150-250 °C | The temperature of the maximum rate of weight loss. |

| Oxidative Induction Time (OIT) | DSC | Varies with temperature | A measure of the material's resistance to oxidative degradation. |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of 2-Dodecyl-p-cresol. The primary analytical techniques, TGA and DSC, offer quantitative measures of its decomposition and oxidative stability, while Py-GC-MS provides the means to elucidate the complex degradation pathways. While the long dodecyl chain is expected to influence the thermal properties compared to smaller alkylated phenols, the fundamental mechanisms of pyrolytic and oxidative degradation are likely to be similar.

For drug development professionals and material scientists, a thorough understanding of the thermal stability of 2-Dodecyl-p-cresol is crucial for predicting its performance as an antioxidant in various formulations and under different processing and storage conditions. Future research should focus on generating specific experimental TGA, DSC, and Py-GC-MS data for 2-Dodecyl-p-cresol to validate the proposed degradation mechanisms and provide a more precise quantitative understanding of its thermal behavior.

References

-

ResearchGate. (n.d.). TGA/DTG thermograms of control and treated samples of butylated hydroxytoluene. Retrieved from [Link]

- Gong, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry.

-

ResearchGate. (n.d.). TG and DSC curves of the BHT antioxidant. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

-

SciSpace. (n.d.). On the thermal decomposition of cresols. Retrieved from [Link]

-

PubChem. (n.d.). Cresol. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-dodecyl-2-methylphenol (C19H32O). Retrieved from [Link]

-

AIDIC. (n.d.). Curing and Decomposition Behaviour of Cresol Novolac Based Vinyl Ester Resin. Retrieved from [Link]

- MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Foods.

-

ResearchGate. (n.d.). Chemicals released during pyrolysis of PKS using Py-GC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms and thermogravimetric curves of MXD, 90% soya phosphatidylcholine (PL90G), mannitol (MNT), and MXD-OAVs. TGA. Retrieved from [Link]

- PubMed. (2003). Use of DSC to detect the heterogeneity of hydrothermal stability in the polyphenol-treated collagen matrix. Journal of Agricultural and Food Chemistry.

-

ResearchGate. (n.d.). DSC scans at a heating rate of 10 °C/min for resorcinol/HMMM resins... Retrieved from [Link]

-

ResearchGate. (n.d.). Development of the Thermal Decomposition Mechanism of Polyether Polyurethane Foam Using Both Condensed and Gas-Phase Release Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC). Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-2-methylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of DSC curve of dodecyl methacrylate polymerization by two-peak deconvolution method. Retrieved from [Link]

- MDPI. (2020). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters.

-

ResearchGate. (n.d.). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Physicochemical Characterization and Oxidative Stability of Microencapsulated Crude Palm Oil by Spray Drying. Retrieved from [Link]

- PubMed Central. (2024). Oxidative Stability of Fish Oil-Loaded Nanocapsules Produced by Electrospraying Using Kafirin or Zein Proteins as Wall Materials.

-

PubChem. (n.d.). 4-(Hydroxymethyl)-2-methylphenol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-DODECYLPHENOL | 104-43-8 [chemicalbook.com]

- 7. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Dodecyl-p-cresol: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-dodecyl-p-cresol, a long-chain alkylphenol, detailing its molecular structure, physicochemical properties, and reactivity. This document is intended to serve as a technical resource for professionals in research and development.

Introduction: Situating 2-Dodecyl-p-cresol in the Chemical Landscape

2-Dodecyl-p-cresol, also known as 2-lauryl-p-cresol, is an organic compound belonging to the alkylphenol family. These compounds are characterized by a phenol ring substituted with one or more alkyl groups. Specifically, 2-dodecyl-p-cresol features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a benzene ring, with a dodecyl group (-C₁₂H₂₅) at the ortho position relative to the hydroxyl group. Its molecular formula is C₁₉H₃₂O.[1][2]

Alkylphenols, in general, are produced by the alkylation of phenols with alkenes.[3] These compounds have a wide range of industrial applications, including as precursors for detergents, additives in fuels and lubricants, and as antioxidants in polymers and rubber products.[3][4] The presence of both a hydrophobic dodecyl chain and a polar phenolic ring gives 2-dodecyl-p-cresol surfactant-like properties.

It is crucial to distinguish 2-dodecyl-p-cresol from a similarly named but structurally more complex compound, Benzotriazolyl Dodecyl p-Cresol. The latter is a well-known UV absorber and photostabilizer used in the cosmetics industry, and it contains a benzotriazole moiety. This guide focuses exclusively on 2-dodecyl-p-cresol.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-dodecyl-p-cresol is fundamental to its chemical behavior. The key structural features include the phenolic hydroxyl group, the methyl group in the para position, and the long dodecyl chain in the ortho position.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 25912-91-8 | [1][2] |

| Molecular Formula | C₁₉H₃₂O | [1][2] |

| Molecular Weight | 276.46 g/mol | [1][2] |

| Alternate Names | 2-Lauryl-p-cresol | [1][2] |

The long dodecyl chain imparts significant hydrophobicity to the molecule, making it poorly soluble in water but soluble in nonpolar organic solvents. The phenolic hydroxyl group is a key functional group that is responsible for its antioxidant activity and allows for further chemical modifications.

Spectroscopic Characterization

-

¹H NMR: One would expect to see characteristic aromatic protons on the benzene ring, a singlet for the methyl group, a broad singlet for the phenolic hydroxyl proton, and a series of signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the dodecyl chain.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the dodecyl chain.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Other significant peaks would include C-H stretching vibrations of the alkyl chains and aromatic C=C stretching bands.

Synthesis of 2-Dodecyl-p-cresol

The industrial synthesis of long-chain alkylphenols like 2-dodecyl-p-cresol is typically achieved through the Friedel-Crafts alkylation of p-cresol with a C₁₂ alkene, such as 1-dodecene. This reaction is generally catalyzed by a strong acid.

Reaction Scheme:

Experimental Workflow for Synthesis:

The following is a generalized laboratory-scale protocol for the synthesis of 2-dodecyl-p-cresol.

Caption: Simplified Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Electrophilic Aromatic Substitution

The electron-donating hydroxyl and alkyl groups activate the aromatic ring of 2-dodecyl-p-cresol towards electrophilic substitution reactions. The positions ortho and para to the hydroxyl group are the most nucleophilic. However, the existing substituents will direct incoming electrophiles to the remaining available positions on the ring.

Applications

The primary industrial application of 2-dodecyl-p-cresol is as an antioxidant and stabilizer.

-

Polymers and Plastics: It can be added to various polymers to prevent oxidative degradation during processing and throughout the product's lifespan, thereby improving thermal stability and longevity.

-

Lubricants and Industrial Oils: In lubricants, it functions as an antioxidant to prevent the formation of sludge and varnish, extending the oil's service life.

-

Rubber: It is used in the rubber industry to protect against degradation caused by heat, oxygen, and ozone.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 2-dodecyl-p-cresol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-Dodecyl-p-cresol is a valuable industrial chemical with significant utility as an antioxidant. Its molecular structure, featuring a sterically hindered phenolic hydroxyl group and a long hydrophobic alkyl chain, is key to its function. A thorough understanding of its synthesis, reactivity, and properties is essential for its effective application in various industrial formulations.

References

-

Wikipedia. (2023, October 28). Alkylphenol. Retrieved from [Link]

-

ChemSec. (n.d.). Alkylphenols. SIN List. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of 2-Dodecyl-p-cresol as a Lubricant Antioxidant

Introduction: The Imperative for Antioxidants in Modern Lubricants

Lubricants are the lifeblood of machinery, meticulously engineered to reduce friction, dissipate heat, and prevent wear. However, their operational environment—characterized by high temperatures, pressure, and exposure to oxygen and metallic catalysts—makes them highly susceptible to oxidative degradation.[1] This process is a primary cause of lubricant failure, leading to increased viscosity, the formation of harmful sludge and varnish, and a drastic reduction in service life.[1][2] To counteract this, antioxidants are incorporated into lubricant formulations. These additives are crucial for extending the lubricant's useful life and ensuring the longevity and efficiency of the machinery it protects.[3]

This guide focuses on 2-Dodecyl-p-cresol , a high-performance phenolic antioxidant. As a member of the hindered phenol family, it is a primary antioxidant, or "radical scavenger," designed to intercept and neutralize the free radicals that propagate the oxidation cascade.[2][4] Its unique molecular structure, featuring a reactive hydroxyl group shielded by alkyl substituents and a long dodecyl chain for oil solubility, makes it a highly effective and widely used stabilizer in a variety of lubricant applications, from engine oils to industrial fluids.

Chemical Structure:

-

IUPAC Name: 2-dodecyl-4-methylphenol

-

CAS Number: 29665-59-6, 25912-91-8 (Isomers may be represented by different CAS numbers)[5]

-

Molecular Formula: C₁₉H₃₂O

The Scientific Rationale: Mechanism of Radical Scavenging

To appreciate the function of 2-Dodecyl-p-cresol, one must first understand the autoxidation process of hydrocarbon-based lubricants. It is a free-radical chain reaction comprising three key stages: initiation, propagation, and termination.[3][4]

-